molecular formula C4H4FIN2 B2386425 5-Fluoro-3-iodo-1-methyl-1H-pyrazole CAS No. 1621585-53-2

5-Fluoro-3-iodo-1-methyl-1H-pyrazole

Cat. No.: B2386425
CAS No.: 1621585-53-2
M. Wt: 225.993
InChI Key: GSBYOONRELBHNC-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole typically involves the iodination and fluorination of a pyrazole precursor. One common method includes the reaction of 3-iodo-1-methyl-1H-pyrazole with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Fluoro-3-iodo-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-methyl-1H-pyrazole
  • 5-Fluoro-1-methyl-1H-pyrazole
  • 3-Fluoro-1-methyl-1H-pyrazole

Uniqueness

5-Fluoro-3-iodo-1-methyl-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications .

Properties

IUPAC Name

5-fluoro-3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBYOONRELBHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621585-53-2
Record name 5-fluoro-3-iodo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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